Vertilmicin sulfate
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Overview
Description
Vertilmicin sulfate is a novel semisynthetic aminoglycoside antibiotic derived from verdamicin by N1-ethylation. It has been registered for use in China and exhibits broad-spectrum antibacterial activity against both Gram-negative and Gram-positive bacteria .
Preparation Methods
Vertilmicin sulfate is synthesized through the N1-ethylation of verdamicin. The synthetic route involves the reaction of verdamicin with ethylating agents under controlled conditions to introduce the ethyl group at the N1 position . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Vertilmicin sulfate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts. .
Scientific Research Applications
Vertilmicin sulfate has a wide range of scientific research applications, including:
Mechanism of Action
Vertilmicin sulfate exerts its antibacterial effects by inhibiting protein synthesis in bacteria. It binds to the 30S ribosomal subunit, preventing the formation of functional ribosomes and thereby inhibiting the translation of mRNA into proteins. This leads to the disruption of bacterial cell growth and replication .
Comparison with Similar Compounds
Vertilmicin sulfate is compared with other aminoglycosides such as netilmicin, amikacin, verdamicin, and gentamicin. It exhibits higher activity against certain bacterial strains compared to verdamicin and gentamicin, but lower activity compared to amikacin . The unique N1-ethylation of this compound contributes to its distinct pharmacokinetic properties and resistance to certain aminoglycoside-modifying enzymes .
Similar Compounds
- Netilmicin
- Amikacin
- Verdamicin
- Gentamicin
Properties
Molecular Formula |
C22H43N5O7 |
---|---|
Molecular Weight |
489.6 g/mol |
IUPAC Name |
(2R,3R,4R,5R)-2-[(1R,2R,3S,4R,6S)-4-amino-3-[[(2S,3R)-3-amino-6-(1-aminoethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-6-(ethylamino)-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol |
InChI |
InChI=1S/C22H43N5O7/c1-5-27-13-8-12(25)17(33-20-11(24)6-7-14(32-20)10(2)23)15(28)18(13)34-21-16(29)19(26-4)22(3,30)9-31-21/h7,10-13,15-21,26-30H,5-6,8-9,23-25H2,1-4H3/t10?,11-,12-,13+,15-,16-,17+,18-,19-,20-,21-,22+/m1/s1 |
InChI Key |
QVRLHIRFLRXFIW-VBJAQVPZSA-N |
Isomeric SMILES |
CCN[C@H]1C[C@H]([C@@H]([C@H]([C@@H]1O[C@@H]2[C@@H]([C@H]([C@@](CO2)(C)O)NC)O)O)O[C@@H]3[C@@H](CC=C(O3)C(C)N)N)N |
Canonical SMILES |
CCNC1CC(C(C(C1OC2C(C(C(CO2)(C)O)NC)O)O)OC3C(CC=C(O3)C(C)N)N)N |
Origin of Product |
United States |
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